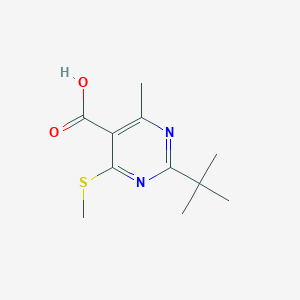

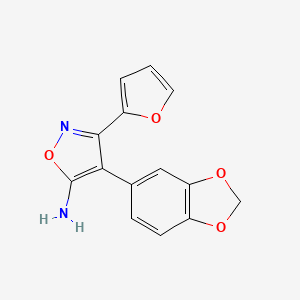

![molecular formula C12H8N4S B2700234 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine CAS No. 2060360-94-1](/img/structure/B2700234.png)

4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine” is a compound that has been identified as a moderately potent inhibitor of cyclin-dependent kinase-2 (CDK2) . It is part of a class of compounds known as ATP-antagonistic CDK2 inhibitors .

Synthesis Analysis

The synthesis of this compound was initiated following the identification of 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines as moderately potent inhibitors of CDK2 . The synthetic chemistry and structure-guided design approach led to the discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine ATP-antagonistic CDK2 inhibitors .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray crystallography . Four representative analogues from the chemical series were presented in complex with CDK2, and these structures were used to rationalize the observed biochemical structure-activity relationships (SARs) .Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role as a CDK2 inhibitor . The compound has been shown to have antiproliferative and proapoptotic effects, which are consistent with cellular CDK2 and CDK9 inhibition .Wissenschaftliche Forschungsanwendungen

Optical Sensors and Biological Applications

Pyrimidine derivatives, including 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine, are significant in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, which make them excellent sensing probes. These compounds are not only utilized in the creation of optical sensors but also have diverse biological and medicinal applications, showcasing their versatility in scientific research (Jindal & Kaur, 2021).

Synthesis of Heterocycles

The compound has been studied within the context of synthesizing various heterocyclic compounds, particularly those with potential medicinal and pharmaceutical applications. For instance, pyranopyrimidine scaffolds, which are key precursors in medicinal chemistry, demonstrate the compound's utility in synthesizing complex molecules using hybrid catalysts (Parmar, Vala, & Patel, 2023).

Development of Optoelectronic Materials

Research on pyrimidine and quinazoline derivatives, including the subject compound, emphasizes their application in creating novel optoelectronic materials. These compounds are integrated into π-extended conjugated systems for fabricating materials used in organic light-emitting diodes (OLEDs), highlighting their significance in materials science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold, including variations like this compound, has been extensively explored for its medicinal properties. It serves as a building block in drug discovery, showing a broad range of activities such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and more. This underscores its potential in developing novel therapeutic agents (Cherukupalli et al., 2017).

Wirkmechanismus

Target of Action

Thiazole derivatives, which include the thiazol-5-yl group present in this compound, have been associated with a wide range of biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various targets in the body, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

It is known that the physicochemical properties of a compound, including its solubility and stability, can significantly impact its bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine can be influenced by various environmental factors. For instance, it has been found that 4-(Pyridin-4-yl)thiazol-2-amine, a compound with a similar structure, acts as an effective corrosion inhibitor for mild steel in an acid medium . This suggests that the chemical environment can significantly impact the action of this compound.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-pyridin-4-yl-5-pyrimidin-4-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4S/c1-4-13-5-2-9(1)12-15-7-11(17-12)10-3-6-14-8-16-10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEVJUJBSIHOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(S2)C3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

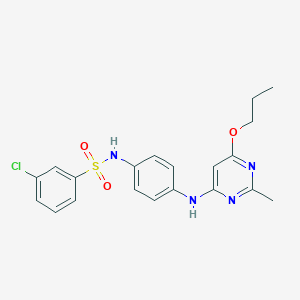

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700156.png)

![1-Ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide](/img/structure/B2700157.png)

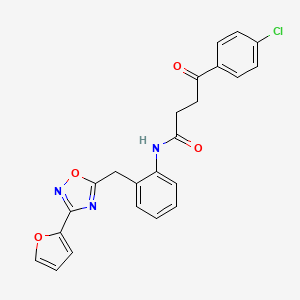

![2-{[1-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2700160.png)

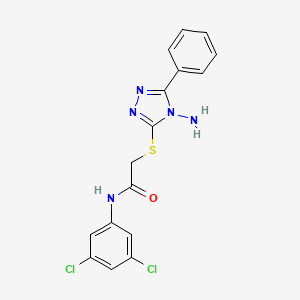

![4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2700162.png)

![1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide](/img/structure/B2700163.png)

![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2700172.png)